molecular formula C14H19NO5 B14584153 (3,4,5-Trimethoxyphenyl)methyl 3-aminobut-2-enoate CAS No. 61312-77-4

(3,4,5-Trimethoxyphenyl)methyl 3-aminobut-2-enoate

Cat. No.: B14584153
CAS No.: 61312-77-4
M. Wt: 281.30 g/mol
InChI Key: GDCVNZSYFVHTGP-UHFFFAOYSA-N
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Description

(3,4,5-Trimethoxyphenyl)methyl 3-aminobut-2-enoate is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a methyl 3-aminobut-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,5-Trimethoxyphenyl)methyl 3-aminobut-2-enoate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine and an esterifying agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,4,5-Trimethoxyphenyl)methyl 3-aminobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3,4,5-Trimethoxyphenyl)methyl 3-aminobut-2-enoate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3,4,5-Trimethoxyphenyl)methyl 3-aminobut-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to enhance binding affinity to these targets, leading to modulation of biological pathways. This compound may inhibit enzymes like tubulin and histone deacetylases, thereby affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxycinnamamide: Known for its anticancer activity.

    3,4,5-Trimethoxyphenyl isocyanate: Used in organic synthesis and material science.

    3,4,5-Trimethoxyphenyl isothiocyanate: Exhibits biological activity against various pathogens.

Uniqueness

(3,4,5-Trimethoxyphenyl)methyl 3-aminobut-2-enoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the trimethoxyphenyl group enhances its potential as a pharmacophore, making it a valuable compound for drug development and other scientific applications.

Properties

CAS No.

61312-77-4

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

(3,4,5-trimethoxyphenyl)methyl 3-aminobut-2-enoate

InChI

InChI=1S/C14H19NO5/c1-9(15)5-13(16)20-8-10-6-11(17-2)14(19-4)12(7-10)18-3/h5-7H,8,15H2,1-4H3

InChI Key

GDCVNZSYFVHTGP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OCC1=CC(=C(C(=C1)OC)OC)OC)N

Origin of Product

United States

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